
4-Benzyloxy-3-methoxybenzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxy-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of vanillin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like N,N-Dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: 4-Benzyloxy-3-methoxybenzoic acid.
Reduction: 4-Benzyloxy-3-methoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Synthesis Applications
4-Benzyloxy-3-methoxybenzaldehyde is primarily utilized as a building block in various synthetic pathways:
-
Synthesis of Complex Molecules :
- It is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid , which demonstrates its utility in creating complex molecular architectures essential for drug development .
- The compound has been employed in the first enantioselective total synthesis of the neurotrophic agent (-)-talaumidin , highlighting its importance in medicinal chemistry .
- Reactions with Other Compounds :
Case Study 1: Neurotrophic Agents
In a study focusing on neurotrophic agents, the total synthesis of (-)-talaumidin involved the strategic use of this compound. The synthetic route demonstrated high stereoselectivity and yielded a compound with potential therapeutic effects on neurodegenerative diseases. This underscores the compound's relevance in pharmaceutical applications aimed at treating conditions such as Alzheimer's disease .
Case Study 2: Regioselective Protection
A study on regioselective protection of hydroxyl groups utilized this compound as a precursor. The research highlighted the compound's ability to undergo selective protection under mild conditions, yielding derivatives that are crucial for further functionalization in organic synthesis . This method could enhance the efficiency of synthesizing complex natural products and pharmaceuticals.
Data Table: Comparative Applications
Application Area | Specific Use Case | Outcome/Significance |
---|---|---|
Organic Synthesis | Synthesis of bis(phenyl) propionic acid | Development of complex drug molecules |
Medicinal Chemistry | Total synthesis of (-)-talaumidin | Potential treatment for neurodegenerative diseases |
Regioselective Protection | Protecting hydroxyl groups in catechols | Improved yields and selectivity in synthetic routes |
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-methoxybenzaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 4-benzyloxy-3-methoxybenzaldehyde with analogues differing in substituents or functional groups:
Reactivity and Functional Group Influence
Benzyloxy vs. Phenethoxy Groups: The benzyloxy group in this compound provides steric bulk, influencing regioselectivity in reactions. For example, its phenethoxy analogue (3-methoxy-4-phenethoxybenzaldehyde) undergoes oxidation with mCPBA to form a phenol derivative (C3) with 96% yield, whereas benzyloxy groups require harsher deprotection conditions .
Methoxy vs. Hydroxy Groups: Replacing the methoxy group with a hydroxyl (as in 4-benzyloxy-3-hydroxybenzaldehyde) increases susceptibility to oxidation and electrophilic substitution due to the phenolic -OH group’s electron-donating nature .
Alkoxy Chain Length :
- Shorter alkoxy chains (e.g., ethoxy in 4-ethoxy-3-methoxybenzaldehyde ) reduce steric hindrance, enhancing reactivity in aldol condensations compared to benzyloxy derivatives .
Crystallographic and Spectroscopic Differences
- This compound exhibits a planar molecular core with a dihedral angle of 4.4° between the aldehyde group and aromatic ring. Weak C–H···O interactions form a network in the crystal lattice, stabilizing the structure .
- In contrast, 4-ethoxy-3-methoxybenzaldehyde adopts a coplanar conformation (r.m.s. deviation = 0.046 Å) with intermolecular C–H···O interactions forming sheets .
Biological Activity
4-Benzyloxy-3-methoxybenzaldehyde (BMBA) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- CAS Number : 2426-87-1
- Solubility : Soluble in chloroform and methanol
- Melting Point : 61°C to 65°C
- Boiling Point : 213°C to 215°C at 3.5 mmHg
BMBA exhibits various biological activities including:
- Anticancer Activity : BMBA has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. It affects growth factor production, contributing to its anticancer properties .
- Neuroprotective Effects : The compound has been involved in the synthesis of neurotrophic agents, indicating its potential in neuroprotection and treatment of neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary studies suggest that BMBA may modulate inflammatory pathways, although further research is required to elucidate these mechanisms fully .
Case Studies
-
Anti-Metastatic Effects in Hepatocellular Carcinoma (HCC) :
- A study demonstrated that BMBA significantly inhibited the migration and invasion of HCC cells by downregulating integrin α7 and MMP-9 expression, which are crucial for epithelial-mesenchymal transition (EMT) .
- The compound also upregulated E-cadherin levels, promoting a more epithelial phenotype in cancer cells.
- Neurotrophic Activity :
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-benzyloxy-3-methoxybenzaldehyde?
The compound is typically synthesized via condensation reactions involving benzyl-protected vanillin derivatives. For example, it can react with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions (acetic acid) to form hydrazone intermediates . Another approach involves its use as a precursor in Horner–Wadsworth–Emmons (HWE) olefination for designing conformationally constrained inhibitors, where it is coupled with cyclic phosphonates .
Key Reaction Conditions | Reference |
---|---|
Ethanol, acetic acid, 1 min stirring | |
Tandem reduction/intramolecular cyclization |
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm the aldehyde proton (~10.72 ppm) and benzyloxy/methoxy substituents (e.g., 5.11 ppm for –OCHPh, 3.84 ppm for –OCH) .
- FTIR : Peaks at 1596 cm (C=O stretch) and 1261 cm (C–O–C ether stretch) validate functional groups .
- X-ray Crystallography : Resolves spatial arrangement, with bond angles (e.g., C4–O2–C8 = 117.4°) and torsion angles confirming stereochemistry .
Q. How is the IUPAC name "this compound" derived?
The numbering prioritizes the aldehyde group (position 1), followed by substituents at positions 3 (methoxy) and 4 (benzyloxy). Alphabetical order places "benzyloxy" before "methoxy" .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives like triazolopyridines?
- Catalyst Screening : Sodium hypochlorite (NaOCl) in ethanol efficiently oxidizes hydrazones to triazolopyridines at room temperature, achieving 91% yield .
- Reaction Monitoring : Use TLC (dichloromethane mobile phase) and -NMR to track intermediate formation and purity .
- Solvent Effects : Ethanol enhances solubility of aromatic intermediates, while acetic acid accelerates imine formation .
Q. How are contradictory spectral data resolved during structural elucidation?
- Cross-Validation : Compare experimental -NMR shifts (e.g., δ 157.16 ppm for aldehyde carbon) with computational predictions (DFT calculations).
- Crystallographic Data : Resolve ambiguities in substituent positioning (e.g., benzyloxy vs. methoxy orientation) via X-ray diffraction .
Q. What strategies rationalize the design of bioactive derivatives?
- Pharmacophore Modeling : The aldehyde and methoxy groups act as hydrogen-bond acceptors, critical for binding to targets like Hsp90 .
- Derivatization : Introduce substituents at the benzyloxy group (e.g., bromination at the para position) to modulate lipophilicity and bioavailability .
Derivative | Biological Application | Reference |
---|---|---|
3-(4-Benzyloxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine | Anticancer screening | |
CIS-Amide Hsp90 inhibitors | Enzyme inhibition |
Q. Methodological Considerations
- Avoid Commercial Sources : Prioritize in-house synthesis over purchasing (e.g., Sigma-Aldrich lists applications but lacks mechanistic details) .
- Data Reproducibility : Replicate spectral profiles (e.g., HRMS m/z 334.1553 [M+H]) using calibrated instruments .
Properties
IUPAC Name |
3-methoxy-4-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLOPGSDZTEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178958 | |
Record name | Benzylvanillin | |
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Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Benzyloxy-3-methoxybenzaldehyde | |
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CAS No. |
2426-87-1 | |
Record name | 4-(Benzyloxy)-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2426-87-1 | |
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Record name | Benzylvanillin | |
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Record name | 2426-87-1 | |
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Record name | 4-benzyloxy-3-methoxybenzaldehyde | |
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Record name | BENZYLVANILLIN | |
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Retrosynthesis Analysis
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